molecular formula C6H14N2O B3282545 O-(1-methylpiperidin-4-yl)hydroxylamine CAS No. 752170-00-6

O-(1-methylpiperidin-4-yl)hydroxylamine

Cat. No.: B3282545
CAS No.: 752170-00-6
M. Wt: 130.19 g/mol
InChI Key: BHUUSKYOCPUWDR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

O-(1-methylpiperidin-4-yl)hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-(1-methylpiperidin-4-yl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(1-methylpiperidin-4-yl)hydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions, or as a reducing agent in reduction reactions. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

O-(1-methylpiperidin-4-yl)hydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    N-methylpiperidine: A methylated derivative of piperidine.

    Hydroxylamine: A simpler compound containing the hydroxylamine functional group.

These compounds share some chemical properties but differ in their specific reactivities and applications .

Properties

IUPAC Name

O-(1-methylpiperidin-4-yl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-4-2-6(9-7)3-5-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUSKYOCPUWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-[(1-methylpiperidin-4-yl)oxy]-1H-isoindole-1,3(2H)-dione 49 (1.18 g, 4.53 mmol) in a mixture of ethanol (3 mL) and DCM (18 mL) was added hydrazine hydrate (0.268 g, 4.53 mmol). The reaction mixture was stirred at room temperature for 4.5 h. Precipitate was filtered off. The filtrate was evaporated and sonicated in ethyl acetate (20 mL). Solid was filtered off and filtrate was evaporated to give the residue which was subjected to chromatography to give 50 (0.15 g, 25%) as a colorless oil.
Name
2-[(1-methylpiperidin-4-yl)oxy]-1H-isoindole-1,3(2H)-dione
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step Two
Name
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(1-methylpiperidin-4-yl)hydroxylamine
Reactant of Route 2
O-(1-methylpiperidin-4-yl)hydroxylamine
Reactant of Route 3
O-(1-methylpiperidin-4-yl)hydroxylamine
Reactant of Route 4
O-(1-methylpiperidin-4-yl)hydroxylamine
Reactant of Route 5
O-(1-methylpiperidin-4-yl)hydroxylamine
Reactant of Route 6
Reactant of Route 6
O-(1-methylpiperidin-4-yl)hydroxylamine

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